molecular formula C7H11FO3 B1451799 Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate CAS No. 1150617-60-9

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1451799
CAS No.: 1150617-60-9
M. Wt: 162.16 g/mol
InChI Key: MMRSDRAYRVDTJH-UHFFFAOYSA-N
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Description

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C7H11FO3 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is used in various synthesis processes. It has been involved in the preparation of derivatives such as methyl 2,6-dimethyl-4H-pyran-4-one-3-carboxylate through reactions with substances like "magic methyl" (methyl fluorosulfonate), indicating its utility in creating high-yield compounds under mild conditions (Poulton & Cyr, 1980).

Crystal Structure and Molecular Conformational Studies

  • Investigations into the crystal structure and molecular conformations of compounds related to this compound have been conducted. For example, allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been studied for its triclinic crystal system and the structural stability provided by intermolecular interactions (Mohandas et al., 2019).

Biomedical Applications

  • In the biomedical field, this compound derivatives have shown potential. For instance, the synthesis of an alternating copolymer from methyl 3,4-dihydro-2H-pyran-2-carboxylate has resulted in polymers with diverse functionalities and significant in vitro biological activity, including strong antitumor activity (Han et al., 1990).

Pharmaceutical Synthesis

  • The compound has been utilized in pharmaceutical synthesis. A study demonstrated the development of a method for carbon−sulfur bond formation using modified Migita reaction conditions, applied in the synthesis of certain pharmaceutical compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (Norris & Leeman, 2008).

Fluorescence and Photophysical Properties

  • The fluorescence and photophysical properties of derivatives have been explored, with some compounds like 2-pyrone derivatives showing fluorescence emission radiation. This indicates potential applications in light-emitting materials and sensors (Mizuyama et al., 2008).

Properties

IUPAC Name

methyl 4-fluorooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSDRAYRVDTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654013
Record name Methyl 4-fluorooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-60-9
Record name Methyl 4-fluorooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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